Methyl 2-(bromomethyl)-6-chloropyridine-4-carboxylate
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Overview
Description
Methyl 2-(bromomethyl)-6-chloropyridine-4-carboxylate is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromomethyl group and a chloro group attached to the isonicotinic acid methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(bromomethyl)-6-chloropyridine-4-carboxylate typically involves the bromination of methyl 6-chloroisonicotinate. One common method includes the reaction of methyl 6-chloroisonicotinate with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a radical mechanism, resulting in the formation of the desired bromomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(bromomethyl)-6-chloropyridine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives such as azides, thiols, and ethers.
Oxidation: Aldehydes and carboxylic acids.
Reduction: Methyl 2-(bromomethyl)isonicotinate.
Scientific Research Applications
Methyl 2-(bromomethyl)-6-chloropyridine-4-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-(bromomethyl)-6-chloropyridine-4-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes . The chloro group may also contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-(bromomethyl)-6-chloropyridine-4-carboxylate is unique due to the presence of both bromomethyl and chloro groups on the isonicotinic acid methyl ester.
Properties
Molecular Formula |
C8H7BrClNO2 |
---|---|
Molecular Weight |
264.50 g/mol |
IUPAC Name |
methyl 2-(bromomethyl)-6-chloropyridine-4-carboxylate |
InChI |
InChI=1S/C8H7BrClNO2/c1-13-8(12)5-2-6(4-9)11-7(10)3-5/h2-3H,4H2,1H3 |
InChI Key |
SVNSVVSMMKBGTN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)Cl)CBr |
Origin of Product |
United States |
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